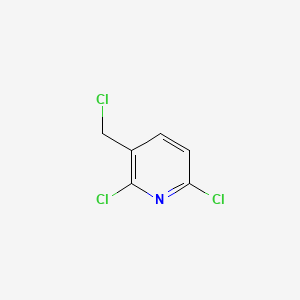

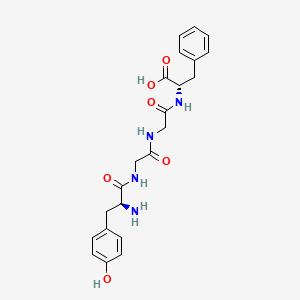

![molecular formula C9H8FN3S B1336363 5-[(3-氟苯基)甲基]-1,3,4-噻二唑-2-胺 CAS No. 39181-54-9](/img/structure/B1336363.png)

5-[(3-氟苯基)甲基]-1,3,4-噻二唑-2-胺

描述

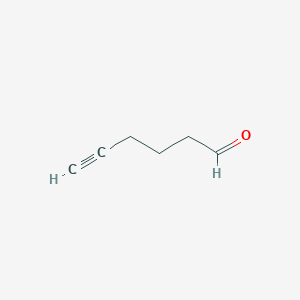

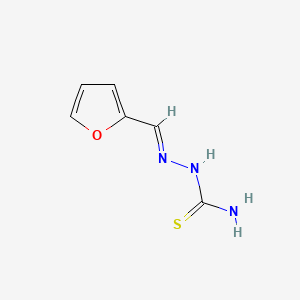

The compound "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazol-2-amine, which is a heterocyclic compound containing a thiadiazole ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution in the molecule.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of hydrazinecarbothioamide with various substituted benzoic acids in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This method could potentially be adapted for the synthesis of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" by using an appropriately substituted benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of a thiadiazole ring, which can form hydrogen bonds and engage in π-π stacking interactions. For instance, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine shows that the molecule forms infinite chains in the crystal due to N-H...N and C-H...N bonds . Similar interactions could be expected in the crystal structure of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine".

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives can be influenced by the substituents on the thiadiazole ring. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts, demonstrating the compound's ability to participate in acid-base reactions . The fluorophenyl group in "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may similarly engage in such reactions, potentially leading to the formation of cocrystals or salts with various acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of a fluorine atom in the compound is likely to affect its lipophilicity, electronic properties, and potential for forming hydrogen bonds. The antibacterial activity of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, against Staphylococcus aureus and Chromobacterium violaceum, suggests that "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may also exhibit similar biological properties .

科研应用

抗癌和抗结核潜力

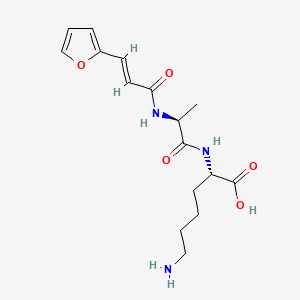

5-[(3-氟苯基)甲基]-1,3,4-噻二唑-2-胺及其衍生物在抗癌和抗结核应用中显示出潜力。一项研究表明,某些1,3,4-噻二唑-2-胺在体外抗肿瘤活性方面对乳腺癌和正常人类细胞系表现出显著活性。具体来说,像N-苄基-5-(4-氟苯基)-和N-苄基-5-(4-硝基苯基)-1,3,4-噻二唑-2-胺这样的化合物对MDA-MB-231细胞系显示出比对照顺铂更高的抑制活性。此外,一些化合物还对HEK293T细胞系表现出高抑制活性。在针对结核分枝杆菌的抗结核活性测试中,某些1,3,4-噻二唑-2-胺被证明比对照异烟肼更具潜力(Sekhar, Rao, Rao, Kumar, & Jha, 2019)。

结构和非共价相互作用分析

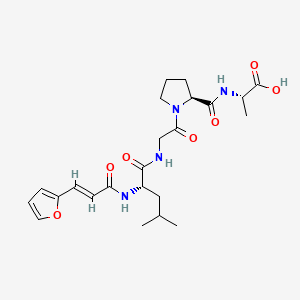

对1,3,4-噻二唑-2-胺衍生物的结构和非共价相互作用进行了广泛研究。在一个实例中,非卤代结构的金刚烷-1,3,4-噻二唑杂化衍生物中氨基的取向不同。该研究采用原子间量子理论(QTAIM)方法来表征分子内和分子间相互作用。Hirshfeld表面分析和2D指纹图显示出具有卤素取代的化合物中不同非共价相互作用的可比贡献(El-Emam et al., 2020)。

光谱和理论研究

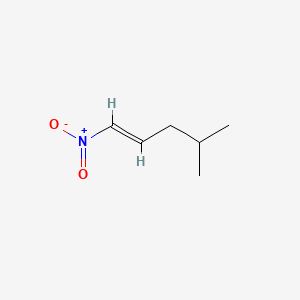

对1,3,4-噻二唑衍生物进行了光谱和理论研究。例如,4-(5-(甲基氨基-1,3,4-噻二唑-2-基))苯-1,3-二酚(MATB)和4-(5-(甲基-1,3,4-噻二唑-2-基))苯-1,3-二酚(MTB)在水溶液中的荧光研究显示出有趣的荧光效应。这些效应受聚集因素和电荷转移效应的影响。这些研究突出了次级胺基团对荧光效应的影响,并有助于理解这些化合物的分子行为(Matwijczuk et al., 2018)。

抗微生物和抗氧化活性

源自5-[(3-氟苯基)甲基]-1,3,4-噻二唑-2-胺的化合物显示出有希望的抗微生物和抗氧化活性。在一项研究中,合成的化合物被测试其抗菌和抗真菌活性,展示出作为治疗剂的潜力(Joseph et al., 2013)。

Safety And Hazards

未来方向

性质

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGKHZZMJYTPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424573 | |

| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

39181-54-9 | |

| Record name | 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。